molecular formula C14H13F3N4O2S B215454 4-(isobutyrylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(isobutyrylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B215454
M. Wt: 358.34 g/mol
InChI Key: BFLIXAHUNNKVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(isobutyrylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. TFB-TBOA is a selective inhibitor of glutamate transporters, which are responsible for the reuptake of the neurotransmitter glutamate.

Mechanism of Action

4-(isobutyrylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide selectively inhibits glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. Glutamate transporters are essential for maintaining normal synaptic function and preventing excessive excitatory neurotransmission. 4-(isobutyrylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide binds to the glutamate transporter and prevents the reuptake of glutamate, leading to increased extracellular glutamate levels and enhanced excitatory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(isobutyrylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide are primarily related to its mechanism of action as a glutamate transporter inhibitor. Increased extracellular glutamate levels can lead to enhanced excitatory neurotransmission and increased neuronal activity. This effect has been used to investigate the role of glutamate transporters in neurological disorders and to develop potential therapeutic interventions.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(isobutyrylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments include its selectivity for glutamate transporters and its ability to enhance excitatory neurotransmission. However, the limitations of using 4-(isobutyrylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide include its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for the use of 4-(isobutyrylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide in scientific research. One potential application is the development of therapeutic interventions for neurological disorders that involve dysregulation of glutamate transporters. Another potential direction is the investigation of the role of glutamate transporters in normal synaptic function and plasticity. Additionally, 4-(isobutyrylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide could be used to investigate the potential therapeutic benefits of enhancing excitatory neurotransmission in certain neurological disorders.

Synthesis Methods

The synthesis of 4-(isobutyrylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 4-aminobenzamide with isobutyryl chloride to form 4-(isobutyrylamino)benzamide. This product is then reacted with trifluoromethylthiocyanate to form 4-(isobutyrylamino)-N-(trifluoromethylthio)benzamide, which is subsequently reacted with hydrazine hydrate to form 4-(isobutyrylamino)-N-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. Finally, the product is reacted with acetic anhydride to form 4-(isobutyrylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide.

Scientific Research Applications

4-(isobutyrylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been used in scientific research to investigate the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in various neurological disorders. 4-(isobutyrylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to selectively inhibit glutamate transporters, leading to increased extracellular glutamate levels and enhanced excitatory neurotransmission. This mechanism of action has been used to investigate the role of glutamate transporters in neurological disorders and to develop potential therapeutic interventions.

properties

Product Name

4-(isobutyrylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Molecular Formula

C14H13F3N4O2S

Molecular Weight

358.34 g/mol

IUPAC Name

4-(2-methylpropanoylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C14H13F3N4O2S/c1-7(2)10(22)18-9-5-3-8(4-6-9)11(23)19-13-21-20-12(24-13)14(15,16)17/h3-7H,1-2H3,(H,18,22)(H,19,21,23)

InChI Key

BFLIXAHUNNKVNI-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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